Fabimycin
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Overview
Description
Fabimycin is a newly developed antibiotic candidate that has shown effectiveness against gram-negative bacteria, which are notoriously difficult to treat due to their thick cell walls and molecular efflux pumps . This compound is particularly promising in the fight against drug-resistant bacterial infections.
Chemical Reactions Analysis
Fabimycin primarily undergoes reactions that involve inhibition of bacterial enzymes. It targets the bacterial enzyme FabI, which is crucial for fatty acid biosynthesis in bacteria . The compound’s interactions with bacterial membranes have also been studied, showing significant changes in membrane properties such as lateral diffusion, membrane thickness, and resilience .
Scientific Research Applications
Fabimycin has been extensively studied for its potential in treating drug-resistant bacterial infections. It has demonstrated efficacy in mouse models against more than 200 colonies of resistant bacteria, including strains of Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii . Its ability to clear up pneumonia and urinary tract infections in these models highlights its potential in medical applications. Additionally, this compound does not significantly affect commensal bacteria in the gut microbiome, making it a targeted and effective treatment option .
Mechanism of Action
Fabimycin exerts its effects by inhibiting the bacterial enzyme FabI, which plays a critical role in the fatty acid biosynthesis pathway . This inhibition disrupts the production of essential fatty acids, leading to the death of the bacterial cells. The compound’s ability to penetrate the outer membrane layers of gram-negative bacteria further enhances its antimicrobial activity .
Comparison with Similar Compounds
Fabimycin is unique in its ability to target gram-negative bacteria effectively. Similar compounds include Debio-1452, which is active against gram-positive bacteria, and its derivatives that show moderate effectiveness against non-resistant gram-negative bacteria . This compound’s structural modifications and enhanced permeability make it a more potent option against drug-resistant gram-negative infections .
Properties
Molecular Formula |
C23H25ClN4O3 |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
[(7S)-3-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-8-oxo-5,6,7,9-tetrahydropyrido[2,3-b]azepin-7-yl]azanium;chloride |
InChI |
InChI=1S/C23H24N4O3.ClH/c1-14-17-5-3-4-6-19(17)30-20(14)13-27(2)21(28)10-7-15-11-16-8-9-18(24)23(29)26-22(16)25-12-15;/h3-7,10-12,18H,8-9,13,24H2,1-2H3,(H,25,26,29);1H/b10-7+;/t18-;/m0./s1 |
InChI Key |
FCJIJHAQWMWXOH-CVODZKDNSA-N |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(NC(=O)[C@H](CC4)[NH3+])N=C3.[Cl-] |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)C(CC4)[NH3+])N=C3.[Cl-] |
Origin of Product |
United States |
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